molecular formula C8H8FNO3 B1526091 2-Amino-3-fluoro-4-methoxybenzoic acid CAS No. 1180497-45-3

2-Amino-3-fluoro-4-methoxybenzoic acid

Cat. No. B1526091
M. Wt: 185.15 g/mol
InChI Key: PBKUCGDCMIJIFL-UHFFFAOYSA-N
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Description

2-Amino-3-fluoro-4-methoxybenzoic acid is a fluorinated benzoic acid building block used as an intermediate in the preparation of APIs . It has a molecular formula of C8H8FNO3.


Synthesis Analysis

The synthesis of 3-Fluoro-4-methoxybenzoic acid involves a Fries rearrangement, which is a scalable synthesis of key fluoro building blocks .


Molecular Structure Analysis

The molecular structure of 2-Amino-3-fluoro-4-methoxybenzoic acid can be represented by the formula C8H8FNO3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The fluoride substituent enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . 3-Fluoro-4-methoxybenzoic acid can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .


Physical And Chemical Properties Analysis

2-Amino-3-fluoro-4-methoxybenzoic acid is a solid substance . It has a molecular weight of 170.14 . It appears as a white to light yellow to light orange powder to crystal . It is soluble in methanol .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

"2-Amino-3-fluoro-4-methoxybenzoic acid" has been instrumental in the synthesis of condensed heterocyclic compounds. A study by Shimizu et al. (2009) details a waste-free synthesis method using rhodium-catalyzed oxidative coupling, which efficiently produces isocoumarin derivatives, some exhibiting solid-state fluorescence. This method extends to heteroarene carboxylic acids, illustrating the compound's versatility in synthesizing bioactive molecules and materials with potential applications in fluorescence-based technologies and medicinal chemistry (Shimizu, Hirano, Satoh, & Miura, 2009).

Fluorometric Analysis

The compound has been used in developing sensitive detection methods for amino acids. Watanabe and Imai (1981) explored its utility in high-performance liquid chromatography (HPLC) and sensitive detection of amino acids, demonstrating its role in enhancing analytical methodologies for biochemical research (Watanabe & Imai, 1981).

Oligonucleotide Synthesis

Research by Mishra and Misra (1986) utilized derivatives of "2-Amino-3-fluoro-4-methoxybenzoic acid" for the protection of exocyclic amino groups in nucleosides, highlighting its significance in the synthesis of oligodeoxyribonucleotides. This application is crucial for genetic research and therapeutic development, offering a pathway for the creation of stable and selective nucleotide sequences (Mishra & Misra, 1986).

Fluorescent Labeling Reagents

The compound's derivatives have been employed as pre-column fluorescent labeling reagents, improving the detection sensitivity and specificity for various analytes in biochemical assays. This has broad implications for research in proteomics and metabolomics, where precise and sensitive detection methods are paramount (Imai & Watanabe, 1981).

Anticancer Research

A novel approach involving fluorinated derivatives of "2-Amino-3-fluoro-4-methoxybenzoic acid" has been explored for anticancer applications. Hutchinson et al. (2001) synthesized mono- and difluorinated derivatives, demonstrating potent cytotoxic effects in vitro against certain human breast cancer cell lines. This research underscores the compound's potential in the development of new anticancer agents, highlighting its role in medicinal chemistry and pharmacology (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).

Safety And Hazards

2-Amino-3-fluoro-4-methoxybenzoic acid may cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Relevant Papers One relevant paper discusses the use of a novel poly (aniline-co-3-amino-4-methoxybenzoic acid) copolymer for the separation and recovery of Pd (ii) from the leaching liquor of automotive catalysts .

properties

IUPAC Name

2-amino-3-fluoro-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-13-5-3-2-4(8(11)12)7(10)6(5)9/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKUCGDCMIJIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-fluoro-4-methoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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